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Compound of Interest

Compound Name: 4-[(trimethylsilyl)oxy]benzaldehyde

Cat. No.: B089630

An In-depth Technical Guide to 4-[(trimethylsilyl)oxy]benzaldehyde: Structure, Synthesis,
and Application

Introduction

4-[(trimethylsilyl)oxy]benzaldehyde is an organosilicon compound of significant interest in
modern organic synthesis. It serves as a versatile intermediate where the phenolic hydroxyl
group of 4-hydroxybenzaldehyde is protected by a trimethylsilyl (TMS) ether. This protection
strategy is fundamental in multi-step syntheses, preventing the acidic phenol from interfering
with subsequent reactions targeting other parts of the molecule, particularly the reactive
aldehyde moiety. The TMS group is characterized by its chemical inertness under many
conditions and its ease of introduction and removal, making it an ideal choice for temporary
protection.[1]

This guide provides a comprehensive technical overview of 4-
[(trimethylsilyl)oxy]benzaldehyde, intended for researchers, chemists, and drug
development professionals. We will delve into its core structure, physicochemical properties,
detailed protocols for its synthesis and purification, methods for its characterization, its
chemical reactivity, and essential safety protocols. The insights provided are grounded in
established chemical principles to offer a field-proven perspective on its practical application.

Molecular Structure and Physicochemical
Properties
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The structure of 4-[(trimethylsilyl)oxy]benzaldehyde consists of a benzaldehyde core where

the hydroxyl group at the para (4-position) is converted into a trimethylsilyl ether. This linkage, -

O-Si(CHs)s, significantly alters the properties of the parent molecule, 4-hydroxybenzaldehyde.

The bulky, non-polar TMS group increases lipophilicity and volatility, which is advantageous for

analytical techniques like gas chromatography.[1]

Table 1: Key Identifiers and Properties

Property Value Reference
4-

IUPAC Name (trimethylsilyloxy)benzalde [2]
hyde

CAS Number 1012-12-0 [2][3]

Molecular Formula C10H140:2Si [2][4]

Molecular Weight 194.30 g/mol [2][4]

Appearance Transparent liquid [4]

Boiling Point 124°C @ 13 torr [4]

Density 1.002 g/cm3 [4]
FLVQNLXVIRUAPB-

InChl Key [3][5]

UHFFFAOYSA-N

| SMILES | C(C)OC1=CC=C(C=C1)C=0 |[2][4] |

Synthesis and Purification

The synthesis of 4-[(trimethylsilyl)oxy]benzaldehyde is a straightforward silylation reaction.

The primary objective is the selective protection of the phenolic hydroxyl group.

Part A: Synthesis Protocol - Silylation of 4-
Hydroxybenzaldehyde
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The most common method involves reacting 4-hydroxybenzaldehyde with a silylating agent,
such as trimethylsilyl chloride (TMSCI), in the presence of a non-nucleophilic base.[6]

Causality and Experimental Choices:

e Reagents:

o 4-Hydroxybenzaldehyde: The starting phenol. Its hydroxyl proton is acidic and readily
abstracted.

o Trimethylsilyl Chloride (TMSCI): An efficient and common silylating agent. The silicon atom
is electrophilic and susceptible to attack by the phenoxide nucleophile.

o Triethylamine (NEts) or Pyridine: A non-nucleophilic base is crucial. Its role is to scavenge
the HCI byproduct generated during the reaction, driving the equilibrium towards the
product. Using a stronger, nucleophilic base could lead to unwanted side reactions with
the aldehyde.[7]

» Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or N,N-
dimethylformamide (DMF) is used to prevent the hydrolysis of TMSCI and the silylated
product.[7]

Experimental Protocol: Synthesis

Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a
nitrogen inlet is charged with 4-hydroxybenzaldehyde (1.0 equiv).

e Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material
completely.

o Base Addition: Triethylamine (1.2 equiv) is added to the solution via syringe. The mixture is
stirred for 5 minutes at room temperature.

« Silylation: Trimethylsilyl chloride (1.2 equiv) is added dropwise to the stirring solution at 0°C
(ice bath).
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» Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Work-up: The reaction mixture is quenched with saturated aqueous NaHCOs solution. The
layers are separated, and the aqueous layer is extracted twice with DCM. The combined
organic layers are washed with brine, dried over anhydrous MgSOa, filtered, and
concentrated under reduced pressure to yield the crude product.

Reaction Setup Silylation Work-up & Isolation

Dissolve 4-Hydroxybenzaldehyde Coolto 0°C . Stir at RT (2-4h) )_Reaction Complete
[ in anhydrous DCM Add Triethylamine (NE) Add TMSCI dropwise at 0°C || b r & Quench with NaHCO3 (aq) Extract wit h DCM |—| Dry & Concentrate Crude Product

Click to download full resolution via product page

Fig. 1: Synthesis workflow for 4-[(trimethylsilyl)oxy]benzaldehyde.

Part B: Purification Protocol

The crude product often contains residual starting materials or siloxane byproducts. Purification
is typically achieved by vacuum distillation or flash column chromatography.[8][9]

Experimental Protocol: Purification by Flash Column Chromatography
o Slurry Preparation: The crude oil is adsorbed onto a small amount of silica gel.

o Column Packing: A glass column is packed with silica gel using a hexane/ethyl acetate
mixture (e.g., 95:5) as the eluent.

o Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

o Elution: The column is eluted with the hexane/ethyl acetate solvent system. Fractions are
collected in test tubes.
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e Analysis: The collected fractions are analyzed by TLC to identify those containing the pure
product.

« |solation: Pure fractions are combined and the solvent is removed under reduced pressure to
yield the purified 4-[(trimethylsilyl)oxy]benzaldehyde as a clear liquid.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show a sharp singlet around 0.3 ppm corresponding to
the nine equivalent protons of the TMS group. The aromatic region will display two doublets
characteristic of a 1,4-disubstituted benzene ring. The aldehyde proton will appear as a
singlet downfield, typically around 9.9 ppm.[10][11]

e 13C NMR: The spectrum will show a signal for the TMS methyl carbons near O ppm. The
aromatic carbons and the carbonyl carbon (around 191 ppm) will also be present.[10]

Table 2: Predicted NMR Spectral Data (in CDCIs)

Type Chemical Shift (6, ppm) Description

H NMR ~9.9 (s, 1H, -CHO)
~7.8 (d, 2H, Ar-H ortho to CHO)
~7.0 (d, 2H, Ar-H ortho to O-TMS)
~0.3 (s, 9H, -Si(CHs)3)

13C NMR ~191 (C=0)
~162 (Ar-C attached to O-TMS)
~132 (Ar-CH ortho to CHO)
~131 (Ar-C attached to CHO)
~120 (Ar-CH ortho to O-TMS)
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|| ~0.0 | (-Si(CH3)3) |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The strong C=0 stretch
of the aldehyde is a dominant feature.[12][13]

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm~—?) Vibration Description
~2960 C-H stretch TMS methyl groups
Aldehyde C-H (Fermi
~2820, ~2720 C-H stretch
resonance)
~1705 C=0 stretch Conjugated aldehyde carbonyl
~1600, ~1580 C=C stretch Aromatic ring
Symmetric deformation of Si-
~1255 Si-C stretch
(CH3)3
~1100 Si-O-C stretch Silyl ether linkage

| ~840 | Si-C stretch | Rocking of Si-(CH3s)s |

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is used to confirm the molecular weight and
analyze fragmentation patterns.

e Molecular lon (M*): The molecular ion peak is expected at m/z = 194.[2][3]

o Key Fragments: A very prominent peak at m/z = 179 corresponds to the loss of a methyl
radical ([M-15]*) from the TMS group, which is a characteristic fragmentation for TMS ethers.
[2][14] Another significant peak is often observed at m/z = 73, corresponding to the
trimethylsilyl cation, [Si(CH3)3]*.[15]

Table 4: Major Fragments in EI-Mass Spectrum
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miz Proposed Fragment

194 [C10H1402Si]* (Molecular lon)
179 [M - CHs]*

151 [M - CHs - COJ*

121 [C7H502]* (p-hydroxybenzoyl cation)

| 73 | [SI(CH3)3]™* |

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-[(trimethylsilyl)oxy]benzaldehyde lies in the orthogonal reactivity of
its two functional groups: the aldehyde and the silyl ether.

Reactions of the Aldehyde Group

The aldehyde group is electrophilic and can undergo a wide array of transformations while the
silyl ether remains intact. These include:

Wittig Reaction: To form alkenes.

Grignard and Organolithium Additions: To form secondary alcohols.[6]

Reductive Amination: To form amines.

Oxidation: To form the corresponding carboxylic acid (though care must be taken to avoid
deprotection).

Deprotection of the Trimethylsilyl Ether

The TMS group is readily cleaved to regenerate the phenol. This process is typically achieved
under mild conditions that do not affect other functional groups.

Causality and Reagent Choice:
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o Fluoride lon Sources: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective.
The high affinity of fluorine for silicon (the Si-F bond is one of the strongest single bonds) is
the driving force for this reaction.[1]

+ Mild Acid: Dilute aqueous acids (e.g., HCI, acetic acid) can also be used for deprotection.
Silyl ethers are generally labile to acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection with TBAF

Setup: The silylated benzaldehyde (1.0 equiv) is dissolved in tetrahydrofuran (THF) in a
round-bottom flask.

Reagent Addition: A solution of TBAF in THF (1.0 M, 1.1 equiv) is added dropwise at room
temperature.

Reaction: The mixture is stirred for 30-60 minutes, with progress monitored by TLC.

Work-up: The reaction is quenched with water and extracted with ethyl acetate. The
combined organic layers are dried over anhydrous MgSOa, filtered, and concentrated to yield
4-hydroxybenzaldehyde.

Final Deprotected
Product

Protection
TMSCI, NEt3)

Deprotection
(TBAF or H+)

Aldehyde Reaction
(e.g., Grignard)

Click to download full resolution via product page
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Fig. 2: Protective group strategy using 4-[(trimethylsilyl)oxy]benzaldehyde.

Safety, Handling, and Storage

Proper handling of 4-[(trimethylsilyl)oxy]benzaldehyde is essential due to its hazardous
properties.

Table 5: GHS Hazard Information

Category Information Reference
Pictogram GHSO07 (Exclamation Mark) [5]
Signal Word Warning [5][16]

H315: Causes skin

irritation.H319: Causes serious
Hazard Statements o [2]

eye irritation.H335: May cause

respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280:
Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF
IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. |[16] |

e Handling: All manipulations should be performed in a well-ventilated fume hood.[17][18]
Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat,

is mandatory.[16]

e Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon). It should be kept in a cool, dry, and well-ventilated area, with recommended long-
term storage at 2-8°C.[5][16] The compound is sensitive to moisture, which can cause

hydrolysis and deprotection.

Conclusion

4-[(trimethylsilyl)oxy]benzaldehyde is a cornerstone intermediate for synthetic chemists. Its
value is derived from the robust yet easily removable nature of the trimethylsilyl protecting
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group, which allows for selective manipulation of the aldehyde functionality. A thorough
understanding of its synthesis, purification, characterization, and reactivity is critical for its
effective use in the development of complex molecules, including pharmaceuticals and
advanced materials. The protocols and data presented in this guide offer a comprehensive
framework for the safe and efficient application of this versatile chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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